2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate
Overview
Description
2,2,2-Trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate is a synthetic organic compound with the molecular formula C13H14ClF3N2O3 It is characterized by the presence of a trifluoroethyl group, a chloro-substituted phenyl ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate typically involves the following steps:
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Formation of the Carbamate Intermediate: : The reaction begins with the preparation of the carbamate intermediate. This is achieved by reacting 3-chloro-2-(morpholin-4-yl)aniline with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
3-chloro-2-(morpholin-4-yl)aniline+2,2,2-trifluoroethyl chloroformate→2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the morpholine ring.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Hydrolysis Products: Hydrolysis typically yields 3-chloro-2-(morpholin-4-yl)aniline and 2,2,2-trifluoroethanol.
Scientific Research Applications
2,2,2-Trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group and the morpholine ring are key structural features that influence its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl N-phenylcarbamate: Lacks the chloro and morpholine substituents, resulting in different chemical and biological properties.
3-Chloro-2-(morpholin-4-yl)aniline:
N-(3-Chloro-2-hydroxyphenyl)carbamate: The presence of a hydroxyl group instead of the morpholine ring changes its chemical behavior.
Uniqueness
2,2,2-Trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate is unique due to the combination of its trifluoroethyl group, chloro-substituted phenyl ring, and morpholine moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chloro-2-morpholin-4-ylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O3/c14-9-2-1-3-10(11(9)19-4-6-21-7-5-19)18-12(20)22-8-13(15,16)17/h1-3H,4-8H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTFMFFLWOPWIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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